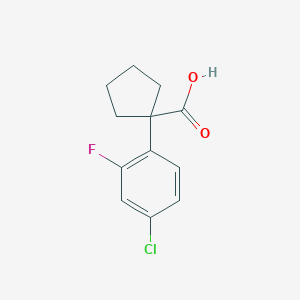
1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12ClFO2. It is a derivative of cyclopentanecarboxylic acid, featuring a substituted phenyl ring with chlorine and fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-chloro-2-fluorobenzene under specific conditions. The process may include steps such as halogenation, Friedel-Crafts acylation, and subsequent purification .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. Catalysts and solvents are often used to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Applications De Recherche Scientifique
1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid
- 1-(4-Fluorophenyl)cyclopentanecarboxylic acid
- Cyclopentanecarboxylic acid
Comparison: 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H12ClFO2 |
|---|---|
Poids moléculaire |
242.67 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12ClFO2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Clé InChI |
VBXADHUCUBETOL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=C(C=C(C=C2)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)

![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
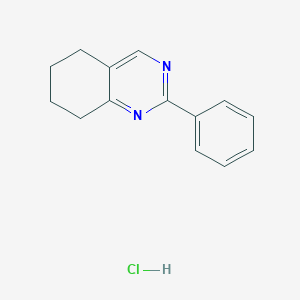

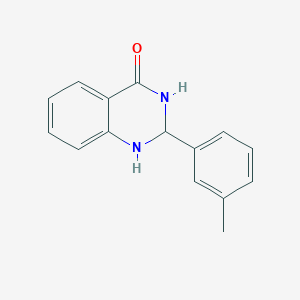
![2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
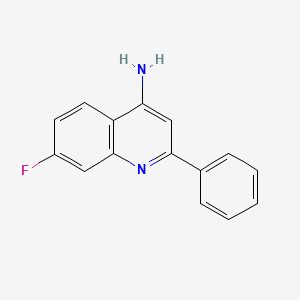
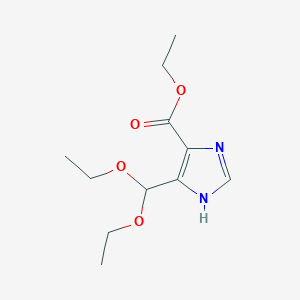

![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)


